molecular formula C12H13N3O B1517692 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1105194-40-8

5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1517692
CAS No.: 1105194-40-8
M. Wt: 215.25 g/mol
InChI Key: UBAJJOROZBBPEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused ring structure of tetrahydronaphthalene, the heterocyclic oxadiazole ring, and the amine group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole and amine groups. The oxadiazole ring is generally considered to be stable and unreactive, while the amine group could potentially participate in various reactions, such as acid-base reactions or nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could potentially increase the compound’s stability and rigidity, while the amine group could confer basic properties .

Scientific Research Applications

Anticancer Potential

  • A series of 1,3,4-oxadiazole derivatives, including compounds related to 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine, have demonstrated significant anticancer activities. These compounds were tested against human lung adenocarcinoma and rat glioma cell lines, showing potent effects on apoptosis, mitochondrial membrane potential, and activation of caspase-3. Notably, some derivatives also showed inhibitory activities against Akt and FAK, key proteins in cancer progression, suggesting their potential as anticancer agents (Altıntop et al., 2018).

Energetic Material Precursor

  • 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, a compound structurally related to this compound, has been characterized as an energetic material precursor. Its crystal structure and properties such as impact sensitivity and friction sensitivity were studied, providing insights into its potential applications in material science (Zhu et al., 2021).

Analgesic Activity

  • Some triazoles and triazolothiadiazines derived from (5,6,7,8-tetrahydronaphthalen-2-yl)oxyacetic acid, a related compound, have been synthesized and shown to possess promising analgesic activities. These findings suggest potential applications in pain management (Turan-Zitouni et al., 1999).

Antimicrobial and Antioxidant Activities

  • Derivatives of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine, which are structurally similar to the compound of interest, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research suggests potential applications in treating infections and reducing oxidative stress (Saundane et al., 2013).

Future Directions

The study of oxadiazole derivatives is an active area of research due to their potential biological activities. Future research could involve the synthesis and testing of this compound for various biological activities, as well as further studies to elucidate its mechanism of action .

Properties

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAJJOROZBBPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652796
Record name 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-40-8
Record name 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine

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